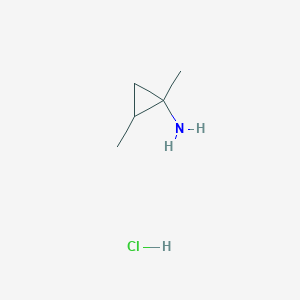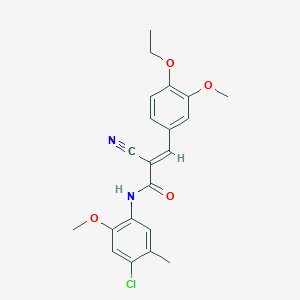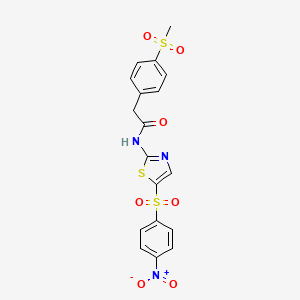
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide binds to the active site of BTK, preventing its phosphorylation and activation. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase Cγ2 (PLCγ2) and the nuclear factor kappa B (NF-κB) pathway. The inhibition of these pathways leads to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, this compound has been shown to induce apoptosis in B-cells, leading to the inhibition of tumor growth. This compound has also been shown to have minimal effects on T-cells and natural killer (NK) cells, suggesting a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide has several advantages as a research tool, including its potent inhibitory activity against BTK and its favorable safety profile. However, this compound has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further clinical studies are needed to evaluate the safety and efficacy of this compound in these patient populations.
2. Combination therapies: this compound has been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to evaluate the potential of this compound in combination with other targeted therapies.
3. Resistance mechanisms: Resistance to BTK inhibitors, including this compound, can develop in some patients. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
4. Development of new BTK inhibitors: The development of new BTK inhibitors with improved potency, selectivity, and safety profiles is an active area of research. This compound may serve as a starting point for the development of new BTK inhibitors.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis process has been described in detail in several scientific publications. The method involves the use of various reagents and solvents, and the purification of the product is achieved through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. These studies have demonstrated the potent inhibitory activity of this compound against BTK, leading to the inhibition of BCR signaling and the induction of apoptosis in B-cells. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O/c1-14-12-19(5)10-11-21(14)13-15-6-8-20(9-7-15)16(22)18-17(2,3)4/h14-15H,6-13H2,1-5H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODBOMMXLITBOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)NC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)

![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)

![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)

![ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)

![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)